molecular formula C20H15ClN2O2S B14984894 5-chloro-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide

5-chloro-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B14984894
M. Wt: 382.9 g/mol
InChI Key: NHRUIUKREHPXDK-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted benzofuran derivatives

Scientific Research Applications

5-chloro-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide is unique due to the presence of both benzofuran and thiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15ClN2O2S

Molecular Weight

382.9 g/mol

IUPAC Name

5-chloro-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H15ClN2O2S/c1-12-16-9-14(21)7-8-17(16)25-18(12)19(24)22-10-15-11-26-20(23-15)13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,22,24)

InChI Key

NHRUIUKREHPXDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NCC3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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